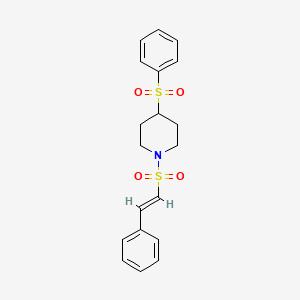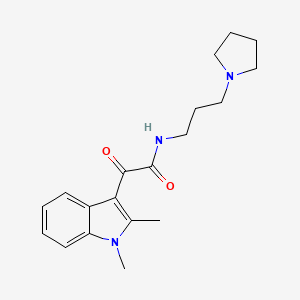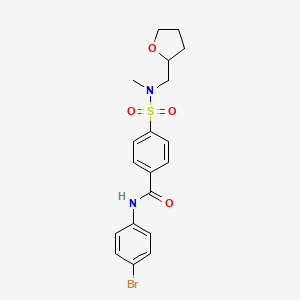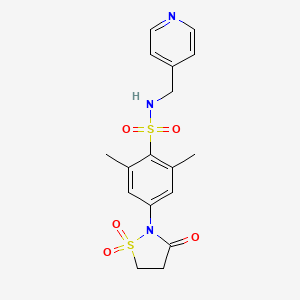
(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in medicinal chemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a six-membered piperidine ring, with phenylsulfonyl and styrylsulfonyl groups attached. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
Piperidines can undergo a variety of chemical reactions. For example, they can react with alkyl, aryl, alkynyl, and vinyl Grignard reagents to give a diverse set of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidines generally have high hydroxide conductivity and good alkaline stability .Applications De Recherche Scientifique
Enzyme Inhibition Studies :
- Research has demonstrated that derivatives of 1-(phenylsulfonyl)piperidine show potential as enzyme inhibitors, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as evidenced by their in vitro screening and molecular docking studies (Khalid, Rehman, & Abbasi, 2014).
Antibacterial Properties :
- Some N-substituted derivatives of 1-(phenylsulfonyl)piperidine have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Potential as 5-HT(2A) Receptor Antagonists :
- Piperidine derivatives including 4-(phenylsulfonyl)piperidine have been identified as high-affinity, selective 5-HT(2A) receptor antagonists, with modifications enhancing their bioavailability and potential for evaluation in animal models (Fletcher et al., 2002).
Synthesis of Functionalized Cyclic Enamines :
- Alkylphenyl sulfones, related to the chemical structure of interest, are used as synthons for the synthesis of phenylsulfonyl alkylidene piperidine derivatives. These are synthesized through a reaction sequence involving protected lactams and subjected to acidic methanolysis (Arias et al., 2001).
Synthesis and Biological Evaluation of Oxadiazole Derivatives :
- The synthesis of 1,3,4-oxadiazole derivatives bearing a piperidinylsulfonyl moiety demonstrates their biological activity. These compounds were also evaluated for their enzyme inhibition capabilities, particularly against BChE, and underwent molecular docking studies to assess their binding affinities (Khalid et al., 2016).
Antimicrobial Activity of Pyrimidine and Pyrazolotriazine Derivatives :
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have been prepared and evaluated for their antimicrobial activity, demonstrating the versatile applicability of these compounds in medicinal chemistry (Ammar et al., 2004).
Evaluation for Gastrointestinal Motility Effects :
- Piperidine derivatives have been evaluated for their effects on gastrointestinal motility, with certain derivatives showing potential as selective serotonin 4 receptor agonists. These compounds could offer novel treatments for gastrointestinal disorders (Sonda et al., 2004).
Mécanisme D'action
Mode of Action
It is known that phenylsulfonyl compounds can participate in reactions such as the julia olefination . This reaction involves the addition of a phenylsulfonyl carbanion to an aldehyde or ketone, leading to an intermediate alcohol, which is esterified in situ . The reductive elimination with sodium amalgam to furnish the alkene takes place in a second step .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,13,16,19H,11-12,14-15H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMZHSHLBZUJSN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)
![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017636.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)
![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)
![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)


![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)
